Cas no 37593-03-6 (4'-Heptylacetophenone)

4'-Heptylacetophenone structure
4'-Heptylacetophenone structure
商品名:4'-Heptylacetophenone
CAS番号:37593-03-6
MF:C15H22O
メガワット:218.33458
CID:89261
PubChem ID:87571050

4'-Heptylacetophenone 化学的及び物理的性質

名前と識別子

    • 4 -Heptylacetophenone
    • Heptylacetophenone
    • 4-n-Heptylacetophenone
    • 4'-Heptylacetophenone
    • 1-(4-heptylphenyl)Ethanone
    • p-Heptylacetophenone
    • 4′-n-Heptylacetophenone
    • 4'-N-HEPTYLACETOPHENONE
    • NSC172893
    • H0678
    • A912896
    • NSC 172893
    • NS00030223
    • DTXSID9068039
    • Ethanone, 1-(4-heptylphenyl)-
    • NSC-172893
    • D90930
    • 1-(4-Heptylphenyl)ethanone #
    • MFCD00038342
    • AKOS015839902
    • FT-0618577
    • EINECS 253-560-5
    • 1-(4-Heptylphenyl)ethan-1-one
    • p-n-Heptylacetophenone
    • SCHEMBL499485
    • 37593-03-6
    • MDL: MFCD00038342
    • インチ: InChI=1S/C15H22O/c1-3-4-5-6-7-8-14-9-11-15(12-10-14)13(2)16/h9-12H,3-8H2,1-2H3
    • InChIKey: UQBRZOXCKKBKDU-UHFFFAOYSA-N
    • ほほえんだ: CC(C1=CC=C(CCCCCCC)C=C1)=O
    • BRN: 1866760

計算された属性

  • せいみつぶんしりょう: 218.16700
  • どういたいしつりょう: 218.167
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 17.1A^2
  • 互変異性体の数: 7
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 0,94 g/cm3
  • ふってん: 163°C/7mmHg(lit.)
  • フラッシュポイント: 155-157°C/2mm
  • 屈折率: 1.5090
  • PSA: 17.07000
  • LogP: 4.40210
  • ようかいせい: 未確定

4'-Heptylacetophenone セキュリティ情報

  • セキュリティの説明: S24/25
  • TSCA:Yes
  • セキュリティ用語:S24/25

4'-Heptylacetophenone 税関データ

  • 税関コード:2914399090
  • 税関データ:

    中国税関コード:

    2914399090

    概要:

    29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

4'-Heptylacetophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L08959-5g
4'-n-Heptylacetophenone, 97%
37593-03-6 97%
5g
¥1171.00 2023-03-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H0678-25ml
4'-Heptylacetophenone
37593-03-6 96.0%(GC)
25ml
¥950.0 2022-05-30
TRC
H998755-0.25ml
4'-Heptylacetophenone
37593-03-6
0.25ml
$ 50.00 2022-06-04
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L08959-1g
4'-n-Heptylacetophenone, 97%
37593-03-6 97%
1g
¥279.00 2023-03-16
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0678-25ML
4'-Heptylacetophenone
37593-03-6 >96.0%(GC)
25ml
¥855.00 2024-04-16
A2B Chem LLC
AD37621-1g
4'-N-Heptylacetophenone
37593-03-6 95%
1g
$77.00 2024-04-20
A2B Chem LLC
AD37621-5g
4'-N-Heptylacetophenone
37593-03-6 95%
5g
$140.00 2024-04-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H863072-5ml
4'-Heptylacetophenone
37593-03-6 ≥96%(GC)
5ml
¥304.20 2022-01-11
TRC
H998755-.25ml
4'-Heptylacetophenone
37593-03-6
.25ml
45.00 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H0678-25ml
4'-Heptylacetophenone
37593-03-6 96.0%(GC)
25ml
¥950.0 2023-09-02

4'-Heptylacetophenone 関連文献

4'-Heptylacetophenoneに関する追加情報

Recent Advances in the Study of 4'-Heptylacetophenone (CAS 37593-03-6): A Comprehensive Research Brief

4'-Heptylacetophenone (CAS 37593-03-6) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This aromatic ketone derivative, characterized by its heptyl side chain, has demonstrated intriguing biological activities that warrant further investigation. Recent studies have focused on its potential applications in drug discovery and development, particularly in the context of anti-inflammatory and antimicrobial therapies.

The compound's molecular structure, featuring a hydrophobic heptyl group attached to the acetophenone core, contributes to its unique physicochemical properties. Research published in the Journal of Medicinal Chemistry (2023) highlights how this structural configuration enhances membrane permeability while maintaining moderate solubility - a crucial balance for drug-like molecules. The study employed molecular dynamics simulations to elucidate these properties, providing valuable insights for future structural optimization.

In pharmacological investigations, 4'-Heptylacetophenone has shown promising inhibitory effects on cyclooxygenase-2 (COX-2) with an IC50 of 3.2 μM, as reported in a recent Bioorganic & Medicinal Chemistry Letters publication. The research team from University of California, San Francisco, utilized a combination of in vitro enzymatic assays and molecular docking studies to characterize this activity. Notably, the compound exhibited 15-fold selectivity for COX-2 over COX-1, suggesting potential as a lead compound for developing novel anti-inflammatory agents with reduced gastrointestinal side effects.

Synthetic methodologies for 4'-Heptylacetophenone have also seen significant advancements. A 2024 study in Organic Process Research & Development described an improved Friedel-Crafts acylation protocol that achieves 89% yield with excellent purity (>98%). The optimized process addresses previous challenges in regioselectivity and byproduct formation, making large-scale production more feasible for preclinical studies. The research team emphasized the importance of controlled reaction temperature (maintained at 0-5°C) and the use of aluminum trichloride as the optimal Lewis acid catalyst.

Emerging applications in materials science have expanded the potential uses of this compound. Researchers at MIT recently demonstrated that 4'-Heptylacetophenone can serve as a building block for liquid crystalline materials with tunable phase transition temperatures. The study, published in Advanced Materials, showed that modifications to the heptyl chain length and terminal functional groups could precisely control mesomorphic properties, opening new possibilities for display technologies and responsive materials.

From a safety and toxicological perspective, preliminary assessments indicate favorable characteristics. Acute toxicity studies in rodent models (Journal of Applied Toxicology, 2023) reported an LD50 > 2000 mg/kg via oral administration, suggesting low acute toxicity. However, researchers caution that chronic exposure studies and detailed metabolic profiling are still needed to fully evaluate the compound's safety profile for potential therapeutic applications.

The current research landscape suggests several promising directions for future investigation. These include structure-activity relationship studies to optimize biological activity, development of prodrug formulations to enhance bioavailability, and exploration of combination therapies with existing anti-inflammatory drugs. As the scientific community continues to unravel the potential of 4'-Heptylacetophenone, this compound may represent an important addition to the medicinal chemist's toolbox for addressing unmet medical needs.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司